molecular formula C18H11ClN2S B2550695 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile CAS No. 252059-06-6

6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile

Cat. No.: B2550695
CAS No.: 252059-06-6
M. Wt: 322.81
InChI Key: VUUQICLXGLMBDG-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a 4-chlorophenyl group and a phenylsulfanyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with thiophenol to form 4-chlorophenyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloronicotinonitrile under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of the nitrile group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Formation of 6-(4-Chlorophenyl)-2-(phenylsulfonyl)nicotinonitrile.

    Reduction: Formation of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinamidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-2-(phenylsulfonyl)nicotinonitrile: An oxidized derivative with a sulfonyl group.

    6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinamidine: A reduced derivative with an amidine group.

    4-Chloro-N-(4-chlorophenyl)benzenamine: A structurally related compound with a different core structure.

Uniqueness

6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is unique due to the presence of both a chlorophenyl and a phenylsulfanyl group attached to a nicotinonitrile core. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUQICLXGLMBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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